5-bromoFuro[3,2-b]pyridine
Übersicht
Beschreibung
5-bromoFuro[3,2-b]pyridine is a heterocyclic compound that is part of a broader class of organic compounds known as furo[3,2-b]pyridines. These compounds are characterized by a fused ring structure that combines a pyridine ring with a furan ring. The bromine atom at the 5-position indicates that it is a halogenated derivative, which can be significant for its reactivity and potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions that can include bromination, cyclization, and cross-coupling reactions. For instance, the synthesis of 4-Arylthieno[2,3-b]pyridines and 4-Aminothieno[2,3-b]pyridines has been achieved through regioselective bromination of thieno[2,3-b]pyridine, demonstrating the utility of brominated intermediates in drug discovery research . Similarly, the preparation of 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks has been reported using Fischer indole cyclization, which is a valuable synthetic route for constructing complex heterocycles .
Molecular Structure Analysis
The molecular structure of brominated heterocycles is often elucidated using techniques such as X-ray diffraction (XRD) and spectroscopic methods. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated using single crystal XRD, revealing insights into the solid-state geometry and intermolecular interactions . Density functional theory (DFT) calculations are also employed to predict and understand the molecular geometry and electronic structure of such compounds .
Chemical Reactions Analysis
Brominated heterocycles are versatile intermediates in organic synthesis, often undergoing carbon-carbon coupling reactions. The synthesis of novel pyridine derivatives has been achieved through such coupling reactions, as demonstrated by the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine and related compounds . The presence of a bromine atom can also facilitate further functionalization through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated heterocycles like 5-bromoFuro[3,2-b]pyridine are influenced by their molecular structure. Spectroscopic techniques such as FT-IR and NMR are used to characterize these compounds . Computational studies, including DFT and time-dependent DFT (TD-DFT), provide insights into their electronic properties, such as HOMO-LUMO energies, which are relevant for understanding their reactivity and potential applications in electronic materials or as bioactive molecules .
Relevant Case Studies
Case studies involving brominated heterocycles often focus on their potential applications in medicinal chemistry and materials science. For example, the enantioselective synthesis of (S)-5-bromo-3-(1-methyl-2-pyrrolidinyl)pyridine, a key intermediate for the preparation of SIB-1508Y, highlights the importance of such compounds in the synthesis of pharmaceutical agents . Additionally, the antimicrobial activities of brominated pyridines have been tested, indicating their potential as bioactive compounds .
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Optical Applications
5-Bromo-2-(trifluoromethyl)pyridine, a compound related to 5-bromoFuro[3,2-b]pyridine, has been extensively studied for its spectroscopic properties. Research by Vural and Kara (2017) utilized Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies for characterization. Additionally, the study involved density functional theory (DFT) for structure optimization and explored non-linear optical (NLO) properties (Vural & Kara, 2017).
Chemical Synthesis and Derivatives
Yamaguchi et al. (1998) investigated the reactions of 3-bromo derivatives of furo[3,2-b]pyridine, providing insights into the synthesis of dibromo derivatives and other related compounds, highlighting the chemical versatility of the furo[3,2-b]pyridine framework (Yamaguchi et al., 1998).
Biological Activities
Ahmad et al. (2017) described the synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions. The study examined their biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities, demonstrating the potential biomedical applications of such derivatives (Ahmad et al., 2017).
Synthesis Techniques
Shiotani and Morita (1986) provided a method for synthesizing furo[3,2-b]pyridine and its derivatives, a process essential for producing compounds for further research applications (Shiotani & Morita, 1986).
Molecular Docking and Drug Design
Jabri et al. (2023) explored the synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives, providing insights into their potential as tyrosyl-tRNA synthetase inhibitors through molecular docking studies. This research highlights the role of such compounds in drug discovery and design (Jabri et al., 2023).
Anticancer and Antimicrobial Activities
Shelke et al. (2017) discussed the synthesis of imidazo[4,5-b]pyridine derivatives and evaluated their anticancer and antimicrobial activities, suggesting the potential therapeutic applications of these compounds (Shelke et al., 2017).
Safety and Hazards
“5-bromoFuro[3,2-b]pyridine” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed . The safety information pictogram GHS07 (exclamation mark) applies to this compound . It is recommended to avoid contact with skin and eyes, and to not eat, drink or smoke when handling this chemical .
Eigenschaften
IUPAC Name |
5-bromofuro[3,2-b]pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-7-2-1-6-5(9-7)3-4-10-6/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKNQWORBBHYHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1OC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1352880-36-4 | |
Record name | 5-bromofuro[3,2-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.